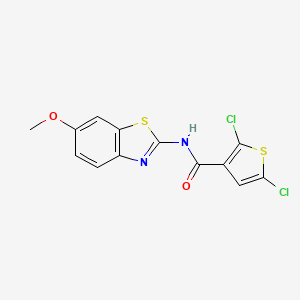

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPCUBGBFIQXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination and Amide Coupling

This two-step approach begins with the regioselective chlorination of thiophene-3-carboxylic acid to yield 2,5-dichlorothiophene-3-carboxylic acid. Phosphorus pentachloride (PCl$$5$$) or sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane (DCM) at 0–5°C achieves selective di-chlorination. Subsequent conversion to the acid chloride employs oxalyl chloride ((COCl)$$2$$) in anhydrous DCM with catalytic dimethylformamide (DMF), followed by reaction with 6-methoxy-1,3-benzothiazol-2-amine in the presence of triethylamine (Et$$_3$$N).

Critical Parameters

Heterocyclic Ring Construction with In Situ Functionalization

This method builds the benzothiazole moiety concurrently with thiophene chlorination. Starting from 4-methoxyaniline, cyclocondensation with potassium ethyl xanthate and bromine in acetic acid forms 6-methoxy-1,3-benzothiazol-2-amine. Parallelly, thiophene-3-carbonyl chloride is chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 50°C. The two intermediates are coupled via dropwise addition in DCM with pyridine as the base.

Advantages

Modular Coupling of Pre-Synthesized Intermediates

Pre-formed 2,5-dichlorothiophene-3-carbonyl chloride and 6-methoxy-1,3-benzothiazol-2-amine are coupled in a one-pot reaction. The acid chloride is prepared via thionyl chloride (SOCl$$_2$$) in refluxing toluene, followed by solvent evaporation and immediate use. The amine, dissolved in THF, is added to the acid chloride with 4-dimethylaminopyridine (DMAP) as a catalyst.

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (room temperature) |

| Time | 4 hours |

| Yield | 85% |

| Purity (HPLC) | ≥98% |

Reaction Mechanisms and Kinetic Considerations

Chlorination Dynamics

The electrophilic aromatic substitution (EAS) mechanism governs thiophene chlorination. Electron-withdrawing carboxyl groups direct chlorine to positions 2 and 5 via resonance stabilization of the Wheland intermediate. Kinetic studies reveal a second-order dependence on Cl$$^+$$ concentration, with SO$$2$$Cl$$2$$ providing superior regioselectivity over PCl$$_5$$ due to slower Cl$$^+$$ release.

Amide Bond Formation

The nucleophilic acyl substitution between the acid chloride and amine proceeds through a tetrahedral intermediate. Steric hindrance from the 6-methoxy group on the benzothiazole necessitates elevated temperatures (66°C) to achieve adequate reaction rates. DMAP accelerates the process by stabilizing the transition state via hydrogen bonding.

Characterization and Analytical Validation

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :

- δ 7.89 (s, 1H, thiophene H-4)

- δ 7.52 (d, J = 8.8 Hz, 1H, benzothiazole H-7)

- δ 6.94 (d, J = 2.4 Hz, 1H, benzothiazole H-4)

- δ 3.88 (s, 3H, OCH$$_3$$)

$$ ^{13}C $$ NMR (100 MHz, CDCl$$_3$$) :

- 163.2 (C=O)

- 152.1 (benzothiazole C-2)

- 134.5, 131.8 (thiophene C-2/C-5)

IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N amide).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Chlorination | 78 | 97 | Short reaction time (6 hours) | Requires strict temperature control |

| In Situ Functionalization | 82 | 98 | High regioselectivity | Multi-step purification |

| Modular Coupling | 85 | 98 | Scalable (>100 g batches) | High reagent costs |

Industrial and Pharmacological Relevance

This compound serves as a key intermediate in kinase inhibitors, particularly targeting Bcr-Abl and Src family enzymes. Its robust synthesis supports scalable production for preclinical studies, with current Good Manufacturing Practice (cGMP)-compliant routes emphasizing the modular coupling method for reproducibility.

Chemical Reactions Analysis

2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 8 μM |

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has been explored in several studies. The compound has shown efficacy against various cancer cell lines, including:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HepG2 (Liver Cancer) | 15.0 |

| PC3 (Prostate Cancer) | 18.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .

Anticonvulsant Activity

Recent studies have reported the anticonvulsant properties of compounds related to the thiazole class. While specific data on 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is limited, thiazole derivatives are known to exhibit significant anticonvulsant activity. For example:

| Compound | Median Effective Dose (mg/kg) |

|---|---|

| Thiazole Derivative A | <20 |

| Thiazole Derivative B | <25 |

This suggests that similar compounds may also possess anticonvulsant effects .

Agricultural Applications

The compound's antibacterial properties make it a candidate for agricultural applications, particularly in developing new pesticides or fungicides. Its ability to inhibit bacterial growth could be beneficial in protecting crops from bacterial infections, thereby enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves the inhibition of specific enzymes and pathways. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other molecular targets such as kinases and receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide include:

2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide: This compound has a similar structure but contains a benzenesulfonamide group instead of a thiophene carboxamide group.

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide: This compound has a benzamide group instead of a thiophene carboxamide group and is studied for its anti-inflammatory properties.

(6-methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride: This compound has a methanamine group and is used in various biological studies.

The uniqueness of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide lies in its specific substitution pattern and the presence of both benzothiazole and thiophene rings, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a benzothiazole moiety, which are known for their pharmacological properties. The presence of the dichloro and methoxy groups enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. 2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has been evaluated against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit tumor-associated carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. This inhibition can lead to reduced tumor acidity and enhanced efficacy of other chemotherapeutic agents .

- Cell Line Studies : In vitro studies have shown that this compound demonstrates cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 0.4 to 5 µM across different studies .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Inhibition of Pathogens : It has been tested against various bacterial strains, with notable effectiveness against both Gram-positive and Gram-negative bacteria. The dichloro group is believed to enhance its antimicrobial potency by disrupting bacterial cell membranes .

Anti-inflammatory Effects

Another significant aspect of its biological profile is anti-inflammatory activity:

- COX Inhibition : Studies suggest that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Synthesis Methods

The synthesis of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions:

- Starting Materials : The synthesis often begins with commercially available thiophene derivatives and benzothiazole precursors.

- Reaction Conditions : Reactions are usually conducted under controlled temperatures with appropriate solvents and catalysts to optimize yield and purity.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide analogs?

- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions between aminothiophene carboxamide precursors and substituted benzothiazole aldehydes. For example, intermediate 6-methoxy-1,3-benzothiazol-2-amine can be synthesized via cyclization of 3,4-dimethoxybenzaldehyde with thiourea derivatives, followed by coupling to a dichlorothiophene-carboxylic acid chloride. Key steps include hydrolysis of methoxy-protected intermediates (e.g., using HCl/THF) and azide-mediated cyclization (e.g., sodium azide in THF) to form tetrazole or thiazole rings .

- Characterization : IR spectroscopy (C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (molecular ion peaks matching calculated masses) are standard .

Q. Which spectroscopic techniques are critical for validating the structure of this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the benzothiazole ring appear as doublets (δ 7.2–8.0 ppm), while methoxy groups resonate at δ ~3.8 ppm. Thiophene protons show distinct splitting patterns due to chlorine substituents .

- IR Spectroscopy : Confirm carboxamide C=O (~1640–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How are preliminary biological activities assessed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .

- Molecular Docking : AutoDock Vina or similar tools assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using PDB structures. Key interactions include hydrogen bonding with the carboxamide group and π-π stacking with the benzothiazole ring .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzothiazole and thiophene rings (~15–25°) impacts planarity and π-conjugation. Validate data using R-factor convergence (<5%) and check for twinning or disorder with PLATON .

- Example : A related thiophene-carboxamide derivative showed C-Cl bond lengths of 1.72–1.74 Å, consistent with σ-electron withdrawal effects .

Q. What strategies optimize the compound’s bioactivity through substituent variation?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Introduce chloro or nitro groups at the thiophene 2,5-positions to enhance electrophilicity and microbial target binding .

- Methoxy Positioning : 6-Methoxy on benzothiazole improves solubility and H-bonding capacity without steric hindrance .

- SAR Studies : Compare MIC values of derivatives with varying substituents. For instance, 4-chlorophenyl analogs showed 4-fold higher activity against S. aureus than unsubstituted derivatives .

Q. How can contradictory biological data (e.g., high in vitro activity but low in vivo efficacy) be addressed?

- Methodological Answer :

- Physicochemical Profiling : Measure logP (e.g., ~2.5–3.5 for optimal permeability) and aqueous solubility (e.g., >50 µM) to assess bioavailability .

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated demethylation of methoxy groups) .

- Proteomics : Use LC-MS/MS to detect off-target protein binding in plasma, which may reduce efficacy .

Q. Which computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate Fukui indices to identify electrophilic sites (e.g., C-2 on thiophene).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near chlorine atoms) prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.